Anthracophyllone

Description

BenchChem offers high-quality Anthracophyllone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthracophyllone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

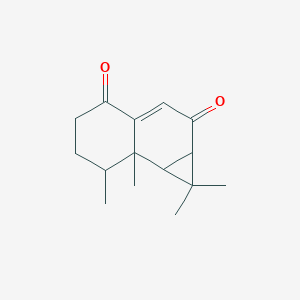

IUPAC Name |

1,1,7,7a-tetramethyl-5,6,7,7b-tetrahydro-1aH-cyclopropa[a]naphthalene-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,12-13H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEXXPFDDWZAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C2=CC(=O)C3C(C12C)C3(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Anthracophyllone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological evaluation of Anthracophyllone, a novel aristolane sesquiterpene. Anthracophyllone was first isolated from the mushroom Anthracophyllum sp. BCC18695 and has demonstrated moderate cytotoxic activity against several cancer cell lines, including MCF-7 human breast adenocarcinoma. This document outlines the probable experimental protocols for its extraction, purification, and characterization based on the seminal discovery and established methodologies for natural product chemistry. Furthermore, it explores potential signaling pathways that may be modulated by this class of compounds, providing a roadmap for future research and drug development endeavors.

Introduction

The relentless search for novel therapeutic agents has consistently turned to the vast chemical diversity of the natural world. Fungi, in particular, have proven to be a prolific source of unique secondary metabolites with a wide range of biological activities. In 2013, a research team led by Intaraudom et al. reported the discovery of a new aristolane sesquiterpene, named Anthracophyllone, from the fermentation broth of the mushroom Anthracophyllum sp. BCC18695.[1] This discovery added a new member to the growing class of sesquiterpenoid compounds, which are known for their complex structures and significant pharmacological potential. Preliminary studies revealed that Anthracophyllone exhibits moderate cytotoxicity against various cancer cell lines, making it a person of interest for further investigation in oncology drug discovery.

Discovery and Sourcing

Anthracophyllone was identified during a screening program for bioactive compounds from basidiomycetes. The producing organism, Anthracophyllum sp. BCC18695, was fermented to induce the production of secondary metabolites. The crude extract of the fermentation broth was then subjected to a series of chromatographic separations, leading to the isolation of Anthracophyllone alongside a novel spiro-sesquiterpene, anthracophyllic acid, and other known compounds.[1]

Experimental Protocols

While the complete, detailed experimental procedures from the original discovery publication are not fully available, this section outlines established and probable methodologies for the key experiments based on standard practices in natural product chemistry.

Fermentation and Extraction

A generalized workflow for the fermentation of the fungal strain and subsequent extraction of metabolites is presented below.

References

Anthracophyllone: An Inquiry into its Natural Origins and Biosynthesis

Despite a comprehensive search of available scientific literature, the natural source and biosynthetic pathway of a compound specifically named "Anthracophyllone" could not be determined. This suggests that "Anthracophyllone" may be a novel, very recently discovered, or potentially a proprietary compound not yet widely documented in public databases. It is also possible that the name is a specific variant or a misspelling of a known natural product.

For researchers, scientists, and drug development professionals interested in the discovery and characterization of novel bioactive compounds, the process typically follows a structured path from initial identification to the elucidation of its biological synthesis. This guide outlines the general principles and methodologies that would be applied to a compound like Anthracophyllone, should it be identified from a natural source.

General Methodologies for Natural Product Discovery

The journey of characterizing a new natural product involves a series of meticulous scientific investigations. These steps are crucial for understanding the compound's origin, its chemical structure, and how it is produced by the source organism.

Isolation and Purification

The initial step involves the extraction of the compound from its natural source, which could be a plant, fungus, bacterium, or marine organism. This is followed by a series of chromatographic techniques to isolate the pure compound.

Table 1: Common Chromatographic Techniques for Natural Product Isolation

| Technique | Principle | Application |

| Medium-Pressure Liquid Chromatography (MPLC) | Separation based on differential partitioning of compounds between a solid stationary phase and a liquid mobile phase, at moderate pressures. | Initial fractionation of crude extracts. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using high pressure to force the mobile phase through a column packed with a stationary phase. | Final purification of compounds to high purity. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, primarily used for monitoring the progress of purification. | Rapid analysis of fractions and purity assessment. |

| Column Chromatography (CC) | A gravity-driven chromatographic method used for the separation of compounds from a mixture. | Large-scale purification of less complex mixtures. |

Structure Elucidation

Once a pure compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Methods for Structure Elucidation

| Technique | Information Obtained |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) | Reveals the connectivity of atoms within the molecule, providing a detailed map of the carbon-hydrogen framework. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, often indicating the presence of chromophores. |

Investigating the Biosynthetic Pathway

Understanding how an organism synthesizes a natural product is a key area of research, with implications for synthetic biology and the potential for producing the compound in larger quantities.

Experimental Approaches

-

Isotopic Labeling Studies: Precursor molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N) are fed to the producing organism. The incorporation of these isotopes into the final product is then traced using NMR or MS, revealing the building blocks of the molecule.

-

Genomic Analysis: The genome of the producing organism is sequenced to identify gene clusters that may be responsible for the biosynthesis of the compound. These "biosynthetic gene clusters" (BGCs) often encode all the necessary enzymes for the pathway.

-

Enzyme Assays: Once candidate genes are identified, the corresponding enzymes can be expressed and purified. Their function can then be tested in vitro with potential substrates to confirm their role in the biosynthetic pathway.

Visualizing Biosynthetic Pathways and Workflows

Diagrams are essential tools for representing complex biological and chemical processes. The DOT language, used by Graphviz, is a powerful tool for generating such diagrams from simple text descriptions.

Hypothetical Biosynthetic Pathway Diagram

Below is a hypothetical example of a DOT script that could be used to visualize a generic polyketide biosynthetic pathway, a common route for the synthesis of many natural products.

A generic polyketide biosynthesis workflow.

Experimental Workflow Diagram

The following DOT script illustrates a typical workflow for natural product discovery.

A typical workflow for natural product discovery.

Anthracophyllone: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthracophyllone is a naturally occurring aristolane sesquiterpene isolated from the mushroom Anthracophyllum sp. BCC18695. This document provides a comprehensive overview of its physical and chemical characteristics, alongside a detailed account of its biological activities, with a focus on its cytotoxic properties against various cancer cell lines. This guide is intended to serve as a technical resource, consolidating available data on Anthracophyllone to facilitate further research and development.

Chemical and Physical Properties

Anthracophyllone presents as a colorless oil. Its chemical and physical properties have been determined through a combination of spectroscopic analysis and physical measurements.

Structure and Nomenclature

-

Systematic Name: (3aR,5aR,9aS)-3,5a,9-trimethyl-3a,4,5,5a,6,7-hexahydroazuleno[5,6-b]furan-2(3H)-one

-

Synonyms: Anthracophyllone

-

CAS Number: 1801750-22-0

-

Molecular Formula: C₁₅H₂₀O₂

-

Molecular Weight: 232.32 g/mol

Physical Properties

A summary of the known physical properties of Anthracophyllone is presented in Table 1.

| Property | Value | Source |

| Appearance | Colorless oil | Intaraudom et al., 2013 |

| Optical Rotation | [α]D²⁵ +28.6 (c 0.1, CHCl₃) | Intaraudom et al., 2013 |

Note: Data on melting point and boiling point are not available as the compound was isolated as an oil.

Solubility

Specific solubility data for a range of solvents has not been formally published. However, based on its isolation protocol involving ethyl acetate and hexane, it can be inferred that Anthracophyllone is soluble in moderately polar to non-polar organic solvents.

Spectroscopic Data

The structural elucidation of Anthracophyllone was achieved through extensive spectroscopic analysis. The key data are summarized in the tables below.

Table 2: ¹H NMR Spectroscopic Data for Anthracophyllone (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.75 | s | |

| 4 | 2.05 | m | |

| 4 | 1.95 | m | |

| 5 | 1.60 | m | |

| 6 | 1.50 | m | |

| 7 | 1.40 | m | |

| 8 | 1.70 | m | |

| 11 | 1.01 | d | 7.0 |

| 12 | 0.85 | s | |

| 13 | 0.78 | s | |

| 14 | 1.25 | s | |

| 15 | 1.80 | s |

(Source: Intaraudom et al., Phytochemistry Letters, 2013)

Table 3: ¹³C NMR Spectroscopic Data for Anthracophyllone (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 118.0 |

| 2 | 169.8 |

| 3 | 83.2 |

| 4 | 35.4 |

| 5 | 28.9 |

| 6 | 27.8 |

| 7 | 38.1 |

| 8 | 29.7 |

| 9 | 142.1 |

| 10 | 135.2 |

| 11 | 21.4 |

| 12 | 28.7 |

| 13 | 16.2 |

| 14 | 24.5 |

| 15 | 9.6 |

(Source: Intaraudom et al., Phytochemistry Letters, 2013)

Other Spectroscopic Data:

-

High-Resolution Mass Spectrometry (HRMS): m/z 232.1465 [M]⁺ (calculated for C₁₅H₂₀O₂, 232.1463)

-

Infrared (IR) Spectroscopy (neat): νmax 1750 (C=O, γ-lactone), 1670 (C=C) cm⁻¹

Experimental Protocols

Isolation of Anthracophyllone

The following protocol for the isolation of Anthracophyllone is based on the methodology described by Intaraudom et al. (2013).

Experimental Workflow for Isolation and Purification of Anthracophyllone

Caption: Workflow for the isolation of Anthracophyllone.

-

Extraction: The fresh fruiting bodies of Anthracophyllum sp. BCC18695 were macerated and extracted with ethyl acetate at room temperature.

-

Concentration: The resulting ethyl acetate solution was filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was partitioned between n-hexane and 90% aqueous methanol to separate compounds based on polarity.

-

Column Chromatography: The aqueous methanol fraction, containing the more polar compounds including Anthracophyllone, was subjected to silica gel column chromatography. The column was eluted with a gradient of n-hexane and ethyl acetate.

-

Preparative HPLC: Fractions containing Anthracophyllone were pooled and further purified by preparative reverse-phase high-performance liquid chromatography (HPLC) on a C18 column with an acetonitrile-water mobile phase to yield the pure compound.

Cytotoxicity Assay

The cytotoxic activity of Anthracophyllone was evaluated against a panel of cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human oral cavity cancer (KB), human breast cancer (MCF-7), human small cell lung cancer (NCI-H187), and African green monkey kidney (Vero) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10⁴ cells/mL and incubated for 24 hours.

-

Compound Treatment: Anthracophyllone, dissolved in a suitable solvent (e.g., DMSO), was added to the wells at various concentrations. Control wells received the vehicle only.

-

Incubation: The plates were incubated for a further 48-72 hours.

-

MTT Assay:

-

The culture medium was removed, and a solution of MTT in fresh medium was added to each well.

-

The plates were incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

The MTT solution was removed, and the formazan crystals were dissolved in DMSO.

-

-

Data Analysis: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm. The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

Biological Activity

Cytotoxicity

Anthracophyllone has demonstrated cytotoxic activity against several human cancer cell lines, as well as a non-cancerous cell line. The IC₅₀ values are summarized in Table 4.

Table 4: Cytotoxic Activity of Anthracophyllone (IC₅₀ in µM)

| Cell Line | Cell Type | IC₅₀ (µM) | Source |

| MCF-7 | Human Breast Cancer | 32.97 | Intaraudom et al., 2013 |

| KB | Human Oral Cavity Cancer | 18.02 | Intaraudom et al., 2013 |

| NCI-H187 | Human Small Cell Lung Cancer | 15.17 | Intaraudom et al., 2013 |

| Vero | African Green Monkey Kidney | 18.06 | Intaraudom et al., 2013 |

The data indicates that Anthracophyllone exhibits moderate cytotoxic activity, with the most pronounced effect against the NCI-H187 small cell lung cancer cell line.

Mechanism of Action and Signaling Pathways

Currently, there is no published research on the specific mechanism of action or the signaling pathways affected by Anthracophyllone. Further investigation is required to elucidate the molecular targets and cellular processes through which Anthracophyllone exerts its cytotoxic effects.

Conclusion

Anthracophyllone is a sesquiterpene natural product with a well-defined chemical structure and demonstrated cytotoxic activity against several cancer cell lines. This technical guide provides a consolidation of the currently available data on its physical, chemical, and biological properties. The detailed experimental protocols for its isolation and cytotoxicity assessment offer a foundation for future research. Elucidation of its mechanism of action is a critical next step in evaluating its potential as a therapeutic agent.

Spectroscopic Profile of Anthracophyllone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Anthracophyllone, an aristolane sesquiterpene isolated from the mushroom Anthracophyllum sp. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature describing its isolation and structure elucidation.

Chemical Structure

Anthracophyllone possesses a unique tricyclic carbon skeleton characteristic of aristolane sesquiterpenes. Its molecular formula is C₁₅H₂₀O₂.

SMILES: O=C(C=C12)[C@@]3([H])--INVALID-LINK--C)([H])[C@]2(C)--INVALID-LINK--CCC1=O[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for Anthracophyllone, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data were recorded in CDCl₃.

Table 1: ¹H NMR Spectroscopic Data of Anthracophyllone

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 5.85 | d | 9.9 |

| 2 | 2.38 | m | |

| 3 | 2.55 | m | |

| 4 | 1.85 | m | |

| 5 | 1.65 | m | |

| 6α | 2.20 | m | |

| 6β | 2.05 | m | |

| 7 | 1.95 | m | |

| 12 | 1.05 | s | |

| 13 | 1.08 | s | |

| 14 | 0.95 | d | 6.5 |

| 15 | 1.15 | s |

Table 2: ¹³C NMR Spectroscopic Data of Anthracophyllone

| Position | Chemical Shift (δ) ppm |

| 1 | 125.0 |

| 2 | 35.1 |

| 3 | 41.8 |

| 4 | 29.7 |

| 5 | 38.2 |

| 6 | 36.5 |

| 7 | 48.9 |

| 8 | 200.1 |

| 9 | 165.2 |

| 10 | 50.1 |

| 11 | 33.4 |

| 12 | 28.1 |

| 13 | 21.9 |

| 14 | 15.6 |

| 15 | 25.8 |

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass of Anthracophyllone.

Table 3: Mass Spectrometry Data of Anthracophyllone

| Ion | m/z [M+H]⁺ |

| Calculated | 233.1536 |

| Found | 233.1538 |

Infrared (IR) Spectroscopy Data

The infrared spectrum of Anthracophyllone shows characteristic absorption bands for its functional groups.

Table 4: Infrared (IR) Spectroscopic Data of Anthracophyllone

| Wavenumber (cm⁻¹) | Functional Group |

| 2925, 2854 | C-H stretching |

| 1710 | C=O stretching (α,β-unsaturated ketone) |

| 1665 | C=C stretching |

Experimental Protocols

The spectroscopic data presented above were obtained using the following general methodologies, as described in the primary literature.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra were obtained on a Bruker microOTOF-Q II mass spectrometer using electrospray ionization (ESI) in positive ion mode.

-

Infrared Spectroscopy: The IR spectrum was recorded on a PerkinElmer Spectrum One FT-IR spectrometer.

Experimental Workflow

The general workflow for the spectroscopic analysis of a natural product like Anthracophyllone is depicted in the following diagram.

Caption: General workflow for the isolation and spectroscopic analysis of Anthracophyllone.

References

An In-depth Technical Guide to Aristolane Sesquiterpenes from Medicinal Mushrooms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolane sesquiterpenes, a class of tricyclic secondary metabolites characterized by a distinctive gem-dimethylcyclopropane moiety, have emerged as a promising area of research in the quest for novel therapeutic agents.[1] Found in a variety of natural sources, including medicinal mushrooms, these compounds have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and neuro-regulatory effects. This technical guide provides a comprehensive overview of aristolane sesquiterpenes derived from medicinal mushrooms, with a focus on their isolation, structural elucidation, biological activities, and underlying mechanisms of action. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development.

Aristolane Sesquiterpenes from Key Medicinal Mushroom Species

Several medicinal mushroom species have been identified as producers of aristolane sesquiterpenes. This section details the compounds isolated from prominent species, their biological activities, and quantitative data where available.

Russula lepida (Rosy Russula)

The fruiting bodies of Russula lepida have been a source of novel aristolane sesquiterpenes.

Isolated Compounds:

-

(+)-1,2-didehydro-9-hydroxy-aristolone[2]

-

(+)-12-hydroxy-aristolone[2]

-

(+)-aristolone[2]

-

Lepidamine (the first aristolane-type sesquiterpene alkaloid)

Biological Activities: The isolated aristolane sesquiterpenes from R. lepida were evaluated for their cytotoxicity against human cancer cell lines.

| Compound | Cell Line | Activity |

| (+)-1,2-didehydro-9-hydroxy-aristolone | Huh-7 (hepatoma), EJ-1 (bladder) | Not cytotoxic at 50μM[2] |

| (+)-12-hydroxy-aristolone | Huh-7 (hepatoma), EJ-1 (bladder) | Not cytotoxic at 50μM[2] |

| (+)-aristolone | Huh-7 (hepatoma), EJ-1 (bladder) | Not cytotoxic at 50μM[2] |

Neonothopanus nambi (Luminescent Mushroom)

This bioluminescent mushroom has been found to produce a variety of cytotoxic aristolane sesquiterpenes.

Isolated Compounds:

Biological Activities: Several compounds from N. nambi have demonstrated notable cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 Value |

| Nambinone C | NCI-H187 (human small cell lung cancer) | > 25 µg/mL |

| Aurisin A | NCI-H187 (human small cell lung cancer) | 6.25 µg/mL |

| Aurisin K | NCI-H187 (human small cell lung cancer) | 12.5 µg/mL |

| Nambinone A and C | Cholangiocarcinoma cell lines | Cytotoxic[4] |

| Aurisin A and K | Cholangiocarcinoma cell lines | Cytotoxic[3] |

| Nambiscalaranes B-H | A549 (human lung carcinoma), HT29 (human colon cancer), HeLa (human cervical cancer), HCT-116 (human colon cancer) | Compounds 3, 5, and 7 showed strong cytotoxicity against HCT-116 with IC50 values from 13.41 to 16.53 µM.[5] |

Irpex lacteus (Milk-white Toothed Polypore)

Cultures of the fungus Irpex lacteus have yielded tremulane-type sesquiterpenes, which are structurally related to aristolanes. While not strictly aristolanes, their study provides valuable context.

Isolated Compounds (Tremulane-type):

Biological Activities: The tremulane sesquiterpenes from I. lacteus have been screened for their cytotoxic potential.

| Compound | Cell Line | IC50 Value (µM) |

| Irlactin (unspecified) | HL-60 (human promyelocytic leukemia) | 16.23[8] |

| Irlactin (unspecified) | SMMC-7721 (human hepatocellular carcinoma) | 20.40[8] |

| Irlactin (unspecified) | A-549 (human lung adenocarcinoma) | 25.55[8] |

| Irlactin (unspecified) | MCF-7 (human breast adenocarcinoma) | 19.05[8] |

| Irlactin (unspecified) | SW480 (human colon adenocarcinoma) | 18.58[8] |

Experimental Protocols

A generalized workflow for the isolation and characterization of aristolane sesquiterpenes from medicinal mushrooms is presented below. Specific details from cited literature are incorporated to provide a practical guide.

General Experimental Workflow

Caption: A generalized workflow for the isolation, purification, and characterization of aristolane sesquiterpenes.

Detailed Methodologies

1. Cultivation and Extraction:

-

Mushroom Source: Fruiting bodies of species like Russula lepida can be collected from their natural habitat.[1] Alternatively, fungi such as Neonothopanus nambi and Irpex lacteus can be cultured on suitable media (e.g., Potato Dextrose Agar/Broth) to obtain mycelial mass.[5][9]

-

Extraction: The air-dried and powdered fungal material is typically extracted with organic solvents of increasing polarity, such as ethyl acetate (EtOAc) and methanol (MeOH), at room temperature.[5] The resulting extracts are then concentrated under reduced pressure.

2. Bioassay-Guided Fractionation and Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel or octadecylsilyl (ODS) silica gel. A gradient elution system is commonly employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate and methanol.[10]

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions showing biological activity are further purified by preparative HPLC, typically using a C18 reversed-phase column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.[7]

3. Structure Elucidation:

-

Spectroscopic Analysis: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.[11][12][13]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis is the definitive method for determining the absolute configuration of crystalline compounds.[3]

4. Cytotoxicity Assays:

-

MTT/MTS Assay: The cytotoxic activity of the isolated compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[14][15][16][17]

-

Cell Lines: A panel of human cancer cell lines (e.g., NCI-H187, A549, HCT-116, MCF-7) and, in some cases, normal cell lines are used.

-

Procedure: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). A solution of MTT or MTS is then added to each well. Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product, the absorbance of which is measured using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves. A positive control, such as doxorubicin or paclitaxel, is typically included in the assay.

-

Signaling Pathways and Mechanisms of Action

While research specifically on the signaling pathways affected by aristolane sesquiterpenes from mushrooms is still emerging, studies on other sesquiterpenes provide valuable insights into potential mechanisms of action, particularly in the context of cancer.

Potential Target Signaling Pathways:

Caption: Potential signaling pathways modulated by aristolane sesquiterpenes.

1. PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[18][19] Its aberrant activation is a hallmark of many cancers. Some sesquiterpene lactones have been shown to inhibit this pathway, leading to apoptosis and reduced tumor growth.[20] It is plausible that aristolane sesquiterpenes may exert their cytotoxic effects through similar mechanisms by targeting key components of this pathway.

2. NF-κB Signaling Pathway:

The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses, as well as cell survival and proliferation.[21][22] Constitutive activation of NF-κB is frequently observed in cancer cells, contributing to their resistance to apoptosis. Several sesquiterpenes have been reported to inhibit the NF-κB pathway, thereby sensitizing cancer cells to chemotherapeutic agents.[23] This represents another potential mechanism of action for aristolane sesquiterpenes.

Conclusion and Future Directions

Aristolane sesquiterpenes from medicinal mushrooms represent a structurally diverse and biologically active class of natural products with significant therapeutic potential. The cytotoxic activities exhibited by compounds isolated from species such as Neonothopanus nambi underscore their promise as anticancer drug leads.

Future research in this field should focus on:

-

Screening a wider diversity of medicinal mushrooms to discover novel aristolane sesquiterpenes with unique structures and enhanced biological activities.

-

Elucidating the specific molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their mechanisms of action.

-

Conducting structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological effects, which will guide the design and synthesis of more potent and selective analogs.

-

Performing preclinical in vivo studies to evaluate the efficacy and safety of the most promising aristolane sesquiterpenes in animal models of disease.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of aristolane sesquiterpenes from medicinal mushrooms for the development of new and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Structures and biological activities of triterpenes and sesquiterpenes obtained from Russula lepida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. Scalarane Sesterterpenoids with Antibacterial and Anti-Proliferative Activities from the Mushroom Neonothopanus nambi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two new sesquiterpenes from cultures of the fungus Irpex lacteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new tremulane sesquiterpenoid from the fungus Irpex lacteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tremulane sesquiterpenes from cultures of the basidiomycete Irpex lacteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

- 16. broadpharm.com [broadpharm.com]

- 17. researchgate.net [researchgate.net]

- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 19. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer [mdpi.com]

- 21. Mechanistic dissection of spatial organization in NF-κB signaling pathways by hybrid simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]

- 23. Anti-cancer potential of sesquiterpene lactones: bioactivity and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of aristolane sesquiterpenes

An In-depth Technical Guide to Aristolane Sesquiterpenes for Researchers and Drug Development Professionals

Introduction

Aristolane sesquiterpenes are a distinct class of tricyclic sesquiterpenoids characterized by a unique carbocyclic framework featuring a gem-dimethylcyclopropane moiety fused to a hydroindane system. These natural products are derived from the common C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). First isolated and identified several decades ago, aristolane-type sesquiterpenes have since been discovered in a variety of natural sources, including terrestrial plants, fungi, and marine organisms.[1] Their structural complexity and diverse stereochemistry have made them challenging targets for total synthesis and intriguing subjects for biosynthetic studies.

Notably, compounds from this family have demonstrated a wide array of promising biological activities. These include neuroprotective effects, regulation of the serotonin transporter (SERT), protein tyrosine phosphatase 1B (PTP1B) inhibition, and anti-inflammatory properties, positioning them as valuable scaffolds for drug discovery and development.[2][3][4][5] This review provides a comprehensive overview of the isolation, structure elucidation, biosynthesis, total synthesis, and biological activities of aristolane sesquiterpenes, presenting key data in a structured format for researchers, scientists, and drug development professionals.

Isolation and Natural Sources

Aristolane sesquiterpenes are predominantly found in the plant kingdom, particularly in the Valerianaceae and Annonaceae families, as well as in various fungi and marine sponges.[1][3] The rhizomes and roots of Nardostachys chinensis (Chinese Spikenard) are a particularly rich source, from which numerous aristolane derivatives have been isolated.[1][5][6] Fungi, such as those of the Russula genus, and marine organisms like Axinyssa sponges also produce these compounds.[1][2]

Table 1: Representative Aristolane Sesquiterpenes and Their Natural Sources

| Compound Name | Natural Source | Reference(s) |

|---|---|---|

| (+)-Aristolone | Russula lepida | [2] |

| (+)-1,2-Didehydro-9-hydroxy-aristolone | Russula lepida | [2] |

| (+)-12-Hydroxy-aristolone | Russula lepida | [2] |

| 1α,2β-Dihydroxyaristolone | Nardostachys chinensis | [1] |

| 9-Epidebilon | Nardostachys chinensis | [1] |

| Secoaristolenedioic acid | Nardostachys chinensis | [1] |

| 3′-Hydroxynardoaristolone A | Nardostachys chinensis | [1] |

| Kanshone C | Nardostachys chinensis | [5] |

| Aristofone | Lindera communis | |

| Nambinones A–C | Neonothopanus nambi | [7] |

Experimental Protocols and Structure Elucidation

The isolation and identification of aristolane sesquiterpenes rely on a combination of chromatographic and spectroscopic techniques. The general workflow involves extraction from the source material, followed by purification and structural analysis.

General Experimental Workflow

The process begins with the extraction of the biological material, followed by chromatographic separation to isolate individual compounds. The structures of these pure compounds are then determined using various spectroscopic methods.

References

- 1. Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures and biological activities of triterpenes and sesquiterpenes obtained from Russula lepida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guaiane- and aristolane-type sesquiterpenoids of Nardostachys chinensis roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Analytical Techniques for the Quantification of Anthraquinones

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific analytical methods for a compound named "Anthracophyllone" were found in the current scientific literature. The following application note provides detailed protocols for the quantification of anthraquinones, a class of aromatic organic compounds to which "Anthracophyllone" may belong based on its name. The methodologies provided are based on established techniques for known anthraquinones and should be optimized and validated for any new or specific compound.

Introduction

Anthraquinones are a large class of naturally occurring and synthetic compounds with a common 9,10-anthraquinone core structure. They are widely distributed in plants, fungi, lichens, and insects, and are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and laxative effects.[1][2][3] Accurate and precise quantification of anthraquinones in various matrices such as plant extracts, biological fluids, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and understanding their mechanism of action.[1][4]

This application note details protocols for the quantification of anthraquinones using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of anthraquinones.[2][5] Reversed-phase HPLC using a C18 column is the most common approach, offering excellent resolution and sensitivity.[2][6] Detection is typically performed using a Diode Array Detector (DAD) or a UV detector at specific wavelengths where anthraquinones exhibit strong absorbance.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[4][7][8] This technique is particularly useful for quantifying low concentrations of anthraquinones in complex matrices and for providing structural information.[9] Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer offers high specificity and sensitivity for targeted quantification.[4][7]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of total anthraquinone content. While it lacks the specificity of chromatographic methods for individual compounds, it can be a valuable tool for rapid screening and quality control of extracts rich in anthraquinones.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for the quantification of anthraquinones from a sample matrix.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]

- 4. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE [mdpi.com]

- 8. A Review on Chromatography–Mass Spectrometry Applications on Anthocyanin and Ellagitannin Metabolites of Blackberries and Raspberries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Distinguishing Isomeric Anthraquinone by LC-MS | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Cell-Based Assays to Determine Anthracophyllone Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracophyllone, a naturally occurring anthraquinone derivative, belongs to a class of compounds known for their potential as anticancer agents. Anthraquinones have been reported to exert cytotoxic effects on various cancer cell lines through the induction of apoptosis and cell cycle arrest. The underlying mechanisms often involve the modulation of key signaling pathways, such as the ROS/JNK and PI3K/Akt pathways.[1][2][3][4][5] These application notes provide a comprehensive overview of standard cell-based assays and detailed protocols to evaluate the cytotoxic properties of anthracophyllone and elucidate its mechanism of action. While specific data on anthracophyllone is limited in publicly available literature, the methodologies described herein are based on established techniques for characterizing the anticancer effects of novel chemical entities.

Data Presentation

Table 1: Hypothetical IC50 Values of Anthracophyllone in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| HCT116 | Colon Carcinoma | 48 | Data Not Available |

| MCF-7 | Breast Adenocarcinoma | 48 | Data Not Available |

| A549 | Lung Carcinoma | 48 | Data Not Available |

| HeLa | Cervical Carcinoma | 48 | Data Not Available |

| Jurkat | T-cell Leukemia | 48 | Data Not Available |

Note: The IC50 (half-maximal inhibitory concentration) values in this table are placeholders. Actual values need to be determined experimentally using the protocols outlined below.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of anthracophyllone in culture medium. Replace the existing medium with 100 µL of the anthracophyllone solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay quantifies the release of the cytosolic enzyme LDH from cells with a damaged plasma membrane, a hallmark of cytotoxicity.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product. The amount of formazan is proportional to the number of dead cells.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time period.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Use a lysis control (cells treated with a lysis buffer to achieve maximum LDH release) to calculate the percentage of cytotoxicity.

Apoptosis Assays

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

Principle: Activated caspase-3 and -7 cleave a specific substrate, releasing a fluorescent or colorimetric molecule. The signal intensity is proportional to the level of caspase activity.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with anthracophyllone as described previously.

-

Lysis: After incubation, lyse the cells using a lysis buffer provided with the assay kit.

-

Caspase Reaction: Add the caspase substrate to the cell lysate.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Signal Detection: Measure the fluorescence (e.g., excitation/emission ~485/520 nm) or absorbance (e.g., 405 nm) using a plate reader.

-

Data Analysis: Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase activity.

This technique allows for the detection and quantification of key proteins involved in the apoptotic cascade.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

Protocol:

-

Cell Lysis: Treat cells with anthracophyllone, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins such as Bcl-2, Bax, cleaved Caspase-3, and PARP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent dye that intercalates with DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cell cycle phases.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with anthracophyllone for the desired time, then harvest by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing anthracophyllone cytotoxicity.

Hypothetical Signaling Pathway for Anthracophyllone-Induced Apoptosis

Caption: Hypothetical apoptosis pathway induced by anthracophyllone.

Hypothetical Pathway for Anthracophyllone-Induced G2/M Cell Cycle Arrest

Caption: Hypothetical G2/M arrest pathway by anthracophyllone.

References

- 1. mdpi.com [mdpi.com]

- 2. Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthraquinone derivative C10 inhibits proliferation and cell cycle progression in colon cancer cells via the Jak2/Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RETRACTED: Ailanthone Induces Cell Cycle Arrest and Apoptosis in Melanoma B16 and A375 Cells [mdpi.com]

Investigating the Mechanism of Action of Anthracophyllone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracophyllone is a natural product isolated from the mushroom Anthracophyllum sp. BCC18695. While the precise mechanism of action for Anthracophyllone is not yet fully elucidated in publicly available literature, compounds with similar anthraquinone scaffolds have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document provides a comprehensive set of application notes and detailed experimental protocols to guide the investigation of Anthracophyllone's mechanism of action. The proposed experimental workflow is designed to assess its effects on cell viability, cell cycle progression, apoptosis, and key signaling pathways, particularly the PI3K/AKT pathway, which is frequently implicated in the action of similar natural products.

Hypothetical Mechanisms of Action

Based on the known activities of related anthraquinone compounds, the following mechanisms are proposed as starting points for the investigation of Anthracophyllone:

-

Anticancer Activity:

-

Inhibition of cell proliferation through cell cycle arrest.

-

Induction of programmed cell death (apoptosis).

-

Modulation of pro-survival signaling pathways, such as the PI3K/AKT pathway.

-

-

Anti-inflammatory Activity:

-

Inhibition of pro-inflammatory enzymes and cytokines.

-

-

Antimicrobial Activity:

-

Disruption of microbial cell walls or inhibition of essential enzymes.

-

Data Presentation: Quantitative Analysis of Anthracophyllone Activity

To ensure clear and comparable results, all quantitative data from the following experimental protocols should be summarized in structured tables.

Table 1: In Vitro Cytotoxicity of Anthracophyllone

| Cell Line | Anthracophyllone Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| Cancer Cell Line 1 (e.g., MCF-7) | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Cancer Cell Line 2 (e.g., A549) | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Normal Cell Line (e.g., MCF-10A) | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Table 2: Effect of Anthracophyllone on Cell Cycle Distribution

| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Cancer Cell Line 1 | Control (Vehicle) | |||

| Anthracophyllone (IC50) | ||||

| Anthracophyllone (2 x IC50) |

Table 3: Induction of Apoptosis by Anthracophyllone

| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Cancer Cell Line 1 | Control (Vehicle) | ||

| Anthracophyllone (IC50) | |||

| Anthracophyllone (2 x IC50) |

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of Anthracophyllone.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Anthracophyllone on cancer and normal cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer and normal cell lines

-

Complete cell culture medium

-

Anthracophyllone stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of Anthracophyllone in complete medium.

-

Remove the medium from the wells and add 100 µL of the Anthracophyllone dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[1][2][3][4]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Anthracophyllone on cell cycle progression.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Anthracophyllone

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Anthracophyllone (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.[5][6][7]

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if Anthracophyllone induces apoptosis.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Anthracophyllone

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Anthracophyllone as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.[8][9][10][11]

Protocol 4: Western Blot Analysis of the PI3K/AKT Pathway

Objective: To investigate the effect of Anthracophyllone on the activation of key proteins in the PI3K/AKT signaling pathway.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Anthracophyllone

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with Anthracophyllone as previously described.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.[12][13][14][15]

Visualizations

To facilitate the understanding of the proposed experimental workflows and the potential signaling pathways involved, the following diagrams are provided.

Caption: Proposed experimental workflow for investigating the mechanism of action of Anthracophyllone.

References

- 1. IC50 Calculator | AAT Bioquest [aatbio.com]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 7. wp.uthscsa.edu [wp.uthscsa.edu]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 12. pubcompare.ai [pubcompare.ai]

- 13. researchgate.net [researchgate.net]

- 14. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Anthracophyllone: Application Notes for a Promising Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracophyllone, an aristolane sesquiterpene isolated from the mushroom Anthracophyllum sp., has emerged as a compound of interest in anticancer research. Initial studies have demonstrated its cytotoxic effects against various cancer cell lines. This document provides a summary of the available data on Anthracophyllone and related sesquiterpenoids, along with detailed protocols for its investigation as a potential anticancer agent. While specific mechanistic data for Anthracophyllone is currently limited, the information presented herein, based on its chemical class and initial findings, offers a foundational framework for its further evaluation.

Chemical Structure

IUPAC Name: (3aR,5aR,9aS)-3,5a,9-trimethyl-3a,4,5,5a-tetrahydronaphtho[1,2-b]furan-2,8(3H,9aH)-dione

CAS Number: 1801750-22-0

Molecular Formula: C₁₅H₂₀O₂

Molecular Weight: 232.32 g/mol

Biological Activity and Data Presentation

Anthracophyllone has demonstrated cytotoxic activity against a panel of human cancer cell lines. The available quantitative data is summarized in the table below. For comparative purposes, data on other anticancer sesquiterpenoids are also included.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Anthracophyllone | MCF-7 | Breast Cancer | 32.97 | [1] |

| KB | Oral Epidermoid Carcinoma | 18.02 | [1] | |

| NCI-H187 | Small Cell Lung Cancer | 15.17 | [1] | |

| Vero | Normal Kidney (Monkey) | 18.06 | [1] | |

| Aquisinenoid C (Eudesmane Sesquiterpenoid) | MCF-7 | Breast Cancer | 2.834 ± 1.121 | [2] |

| MDA-MB-231 | Breast Cancer | 1.545 ± 1.116 | [2] | |

| LO2 | Normal Liver | 27.82 ± 1.093 | [2] | |

| Solajiangxin H (Sesquiterpenoid) | SGC-7901 | Gastric Cancer | 4.8 µg/ml | [3] |

| Lyratol D (Sesquiterpenoid) | SGC-7901 | Gastric Cancer | 5.9 µg/ml | [3] |

Potential Mechanisms of Action

While the precise mechanism of action for Anthracophyllone is yet to be elucidated, studies on other sesquiterpenoids suggest several potential pathways that may be involved in its anticancer activity.[4][5] These include:

-

Induction of Apoptosis: Many sesquiterpenes exert their anticancer effects by triggering programmed cell death (apoptosis) in cancer cells.[6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events may include the upregulation of pro-apoptotic proteins (e.g., Bax), downregulation of anti-apoptotic proteins (e.g., Bcl-2), activation of caspases, and DNA fragmentation.[6]

-

Generation of Reactive Oxygen Species (ROS): Some sesquiterpenoids have been shown to induce oxidative stress in cancer cells by increasing the production of ROS.[2] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

-

Modulation of Signaling Pathways: Sesquiterpenes can interfere with various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[7] Key pathways that may be affected include:

-

NF-κB Signaling: Inhibition of the NF-κB pathway can suppress the expression of genes involved in inflammation, cell survival, and proliferation.

-

MAPK/ERK Signaling: Modulation of the MAPK/ERK pathway can impact cell growth and differentiation.[7]

-

PI3K/Akt Signaling: Inhibition of the PI3K/Akt pathway can disrupt cell survival and proliferation signals.[7]

-

Experimental Protocols

The following are detailed protocols for the initial in vitro evaluation of Anthracophyllone's anticancer potential.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effect of Anthracophyllone on cancer cells.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Anthracophyllone stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Anthracophyllone in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by Anthracophyllone.

Materials:

-

Cancer cells

-

Anthracophyllone

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Anthracophyllone at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of Anthracophyllone on cell cycle progression.

Materials:

-

Cancer cells

-

Anthracophyllone

-

6-well plates

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Anthracophyllone as described in the apoptosis assay protocol.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

Experimental Workflow

Caption: A typical workflow for the in vitro evaluation of Anthracophyllone's anticancer activity.

Potential Signaling Pathway

Caption: A putative signaling pathway for Anthracophyllone-induced apoptosis via ROS and mitochondrial dysfunction.

Conclusion

Anthracophyllone, as an aristolane sesquiterpene, represents a promising scaffold for the development of novel anticancer agents. The provided data and protocols offer a starting point for researchers to further investigate its cytotoxic and mechanistic properties. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by Anthracophyllone, as well as its efficacy in in vivo models, to fully assess its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer activity of sesquiterpenoids extracted from Solanum lyratum via the induction of mitochondria-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Evaluation of Novel Anticancer Compounds in MCF-7 Cells

Note: As of the latest literature search, no specific in vitro studies on the effects of Anthracophyllone on the MCF-7 human breast cancer cell line have been published. The following application notes and protocols are provided as a comprehensive and generalized guide for researchers, scientists, and drug development professionals to investigate the potential anticancer effects of a novel compound, such as Anthracophyllone, on the MCF-7 cell line. The methodologies and data presentation formats are based on established protocols for similar in vitro studies.

Introduction

The MCF-7 cell line is an estrogen-receptor (ER) positive, luminal A type human breast adenocarcinoma cell line, widely used in preclinical breast cancer research. Evaluating the in vitro effects of novel compounds on MCF-7 cells is a critical first step in the drug discovery pipeline. This document outlines the standard operating procedures for assessing the cytotoxicity, pro-apoptotic and cell cycle arrest activities, and the impact on key signaling pathways of a test compound in MCF-7 cells.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from the described experiments.

Table 1: Cytotoxicity of Test Compound on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |

| 0 (Control) | 100 ± 2.5 | |

| 1 | 85.2 ± 3.1 | |

| 5 | 68.7 ± 4.2 | |

| 10 | 51.3 ± 3.8 | Calculated Value |

| 25 | 32.1 ± 2.9 | |

| 50 | 15.8 ± 2.1 |

Table 2: Apoptosis Analysis of MCF-7 Cells Treated with Test Compound

| Treatment | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic Cells (%) (Mean ± SD) | Total Apoptotic Cells (%) (Mean ± SD) |

| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |

| Test Compound (IC50) | 15.8 ± 1.2 | 10.2 ± 0.9 | 26.0 ± 2.1 |

| Positive Control | Value | Value | Value |

Table 3: Cell Cycle Distribution of MCF-7 Cells Treated with Test Compound

| Treatment | G0/G1 Phase (%) (Mean ± SD) | S Phase (%) (Mean ± SD) | G2/M Phase (%) (Mean ± SD) | Sub-G1 (Apoptotic) (%) (Mean ± SD) |

| Control | 65.4 ± 2.8 | 20.1 ± 1.5 | 14.5 ± 1.3 | 1.2 ± 0.4 |

| Test Compound (IC50) | 78.2 ± 3.1 | 10.5 ± 1.1 | 8.3 ± 0.9 | 3.0 ± 0.6 |

Experimental Protocols

Cell Culture and Maintenance

MCF-7 cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed 1 x 10^4 MCF-7 cells per well in a 96-well plate and incubate overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed 1 x 10^6 MCF-7 cells per well in a 6-well plate and incubate overnight.

-

Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This method quantifies the proportion of cells in different phases of the cell cycle.[1][2][3][4][5]

Protocol:

-

Seed 1 x 10^6 MCF-7 cells per well in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Visualizations

Experimental Workflow

Caption: A generalized workflow for in vitro evaluation of a novel compound.

Hypothetical Signaling Pathway: MAPK/ERK Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial regulator of cell proliferation and survival, and is often dysregulated in cancer.[1] Many anticancer compounds are investigated for their ability to inhibit this pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by Anthracophyllone.

References

- 1. The chlorophyllin-induced cell cycle arrest and apoptosis in human breast cancer MCF-7 cells is associated with ERK deactivation and Cyclin D1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Cell cycle arrest and apoptotic studies of Terminalia chebula against MCF-7 breast cancer cell line: an in vitro and in silico approach [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anthraquinones as Chemical Probes in Cell Biology

A Note on Terminology: The term "Anthracophyllone" did not yield specific results in a comprehensive literature search. It is likely a misspelling or a non-standard name. This document, therefore, focuses on the broader, well-established class of compounds known as anthraquinones , to which the intended molecule may belong. Anthraquinones are a large family of aromatic compounds with a 9,10-dioxoanthracene core structure, many of which exhibit significant biological activity and are used as chemical probes in cell biology research.

Introduction to Anthraquinones as Chemical Probes

Anthraquinones are a diverse class of natural and synthetic compounds with a wide array of biological activities, making them valuable tools for cell biologists. Their applications range from fluorescent DNA stains to modulators of cellular signaling pathways.[1][2] As chemical probes, they can be used to dissect complex biological processes, validate drug targets, and screen for novel therapeutic agents.[3][4] The utility of an anthraquinone as a chemical probe depends on its specific structure, which dictates its target affinity, selectivity, and mechanism of action.

Key Features of Anthraquinones in Cell Biology:

-

Structural Diversity: The basic anthraquinone scaffold can be extensively modified with various functional groups, leading to a wide range of biological specificities.

-

Fluorescent Properties: Some anthraquinone derivatives are inherently fluorescent and can be used as imaging agents to label specific cellular compartments, such as the nucleus.[1]

-

Biological Activity: Many anthraquinones exhibit potent biological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. These activities are often linked to their ability to interact with DNA, generate reactive oxygen species (ROS), or inhibit specific enzymes.[5]

-

Signaling Pathway Modulation: Certain anthraquinones have been shown to modulate key signaling pathways involved in cell proliferation, apoptosis, and differentiation.

Data Presentation: Quantitative Analysis of Anthraquinone Activity

When using anthraquinones as chemical probes, it is crucial to quantify their effects on cellular processes. The following tables provide templates for organizing typical quantitative data obtained from cell-based assays.

Table 1: Cytotoxicity of Anthraquinone Derivatives in Cancer Cell Lines

| Anthraquinone Derivative | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |

| Compound A | HCT116 | MTT Assay | 48 | 15.2 ± 1.8 |